Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro-

Process Chemistry Organic Synthesis Gemcitabine Manufacturing

This N4-benzoyl-protected gemcitabine intermediate is essential for high-yielding, cost-effective multi-step synthesis of gemcitabine API. The orthogonal benzoyl protecting group is specifically chosen for its stability profile, enabling selective deprotection under controlled conditions. As an impurity reference standard, this compound is structurally unique—substitutes like unprotected gemcitabine cannot meet pharmacopoeial requirements for HPLC/UPLC method validation. Procure ≥98% purity material with batch-specific analytical data (HPLC, NMR) for GMP/GLP-compliant QC release testing and regulatory filings (ANDA, DMF).

Molecular Formula C16H15F2N3O5
Molecular Weight 367.309
CAS No. 142816-70-4
Cat. No. B599860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine, N-benzoyl-2'-deoxy-2',2'-difluoro-
CAS142816-70-4
Synonyms4-N-benzoylgeMcitabine
Molecular FormulaC16H15F2N3O5
Molecular Weight367.309
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F
InChIInChI=1S/C16H15F2N3O5/c17-16(18)12(23)10(8-22)26-14(16)21-7-6-11(20-15(21)25)19-13(24)9-4-2-1-3-5-9/h1-7,10,12,14,22-23H,8H2,(H,19,20,24,25)/t10-,12-,14-/m1/s1
InChIKeyHSMDTRXWNNAGKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzoyl-2′-deoxy-2′,2′-difluorocytidine (CAS 142816-70-4): A Critical Protected Gemcitabine Intermediate for Controlled Synthesis and Impurity Profiling


Cytidine, N-benzoyl-2′-deoxy-2′,2′-difluoro- (CAS 142816-70-4), also known as 4-N-benzoylgemcitabine, is a chemically protected nucleoside analog. Its core structure consists of the 2′-deoxy-2′,2′-difluorocytidine (gemcitabine) scaffold, but with a crucial benzoyl group attached to the exocyclic amine (N4) of the cytosine base [1]. This modification masks the active nucleophilic amine, making it a strategic intermediate in the multi-step synthesis of the active pharmaceutical ingredient (API) gemcitabine [2] and a key reference standard for identifying and quantifying specific process-related impurities .

Why N-Benzoyl-2′-deoxy-2′,2′-difluorocytidine Cannot Be Substituted with Unprotected Gemcitabine or Alternative Protecting Groups


Substituting N-benzoyl-2′-deoxy-2′,2′-difluorocytidine with its deprotected analog, gemcitabine base, or an intermediate bearing a different N-protecting group is not feasible for its intended applications. The N4-benzoyl group is not a generic 'capping' group; it is specifically chosen for its orthogonal stability and deprotection profile during gemcitabine synthesis. Using an alternative protecting group would require a complete re-validation of the synthesis route, as each group has distinct stability characteristics under acidic, basic, or nucleophilic conditions [1]. Furthermore, for analytical roles as an impurity reference standard, this specific compound is structurally unique. It represents a distinct process-related impurity in gemcitabine manufacturing. Substituting it with gemcitabine or another analog would lead to incorrect identification and inaccurate quantification in quality control (QC) testing, potentially failing to meet pharmacopoeial requirements for purity [2].

Quantitative Differentiation of N-Benzoyl-2′-deoxy-2′,2′-difluorocytidine (CAS 142816-70-4) Against Comparators


Strategic Role as a Key Intermediate in a High-Yield Linear Synthesis of Gemcitabine

N-benzoyl-2′-deoxy-2′,2′-difluorocytidine is not a final drug substance but a chemically protected intermediate. Its differentiation lies in its synthetic utility, not its direct biological activity. A 2015 linear synthesis of gemcitabine utilizes 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose, which is converted to a glycosyl urea and then cyclized to form a cytosine derivative, which is closely related to the target compound [1]. The presence of the benzoyl protecting group on the N4 amine of cytosine is essential for controlling the regioselectivity of subsequent glycosylation reactions. Without this protection, reactions would occur at the N4 amine, leading to undesired side products and significantly lower yields. This synthetic route is a direct comparator to alternative syntheses that use different protecting groups, highlighting the specific, non-substitutable role of benzoyl-protected intermediates in achieving high-yielding, controlled processes [1].

Process Chemistry Organic Synthesis Gemcitabine Manufacturing

Role as a Well-Defined Process Impurity Standard for Gemcitabine Quality Control

This compound is cataloged and supplied as 'Gemcitabine Impurity 31' by commercial vendors . Its primary value is as an analytical reference standard for use in chromatographic methods. In the context of gemcitabine HCl purity testing, the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) monographs mandate the identification and quantification of specific impurities at controlled levels. This compound represents a potential process impurity (an N4-benzoyl derivative) that must be resolved and measured. Its use allows for the precise validation of HPLC methods and ensures that batches of gemcitabine API meet regulatory specifications for purity, typically >99.0% for the main component, with individual unspecified impurities limited to ≤0.10% .

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Vendor-Specified Purity Standards for Reproducible Research and Development

For researchers requiring a consistent starting material, the specified purity of N-benzoyl-2′-deoxy-2′,2′-difluorocytidine is a key differentiating factor. Reputable vendors provide a standard purity of 98% , with a minimum purity specification of 95% [1]. This is in contrast to lower purity grades (e.g., 90% or 95%) sometimes offered for crude intermediates. This high purity level, often accompanied by batch-specific QC data like NMR and HPLC reports , ensures that experimental outcomes in subsequent synthetic steps or analytical method development are reproducible and not confounded by unknown impurities. For procurement, this data allows direct comparison and selection of a material suitable for high-precision applications.

Chemical Sourcing Reproducibility Analytical Method Validation

Optimal Procurement and Use Cases for N-Benzoyl-2′-deoxy-2′,2′-difluorocytidine (CAS 142816-70-4)


Process Development and Optimization of Gemcitabine API Manufacturing

Procure this compound for use as a key starting material or protected intermediate in the development of new or improved synthetic routes to gemcitabine. As demonstrated in the literature, the benzoyl-protected intermediate enables high-yielding steps that are critical for an efficient and cost-effective manufacturing process [1]. Researchers should not substitute this with unprotected gemcitabine or other analogs, as the protection is essential for the intended reaction sequence.

Qualification of Analytical Reference Standards for Impurity Profiling

Utilize this compound as a qualified reference standard for the identification and quantification of the N4-benzoyl gemcitabine impurity in drug substance batches. Its use is mandated for developing and validating stability-indicating HPLC or UPLC methods required for regulatory filings (e.g., ANDA, DMF) and for routine quality control release testing of gemcitabine hydrochloride API to meet pharmacopoeial purity specifications .

Method Development and Validation in Bioanalytical or Pharmaceutical Analysis

Use this high-purity compound (≥98%) as a calibration standard or system suitability test marker during the development and validation of chromatographic methods for gemcitabine and its related substances. The availability of batch-specific analytical data (e.g., HPLC, NMR) ensures reliable and reproducible method performance, a critical requirement for GMP/GLP-compliant laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.